3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
3-(3,4-Dichlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound characterized by its chromenone core structure, which is substituted with a 3,4-dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzenesulfonyl chloride and 2H-chromen-2-one.
Reaction: The 3,4-dichlorobenzenesulfonyl chloride is reacted with 2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the chromenone, while substitution could introduce various functional groups at the sulfonyl position.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the chromenone core can engage in π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one: Similar structure but with a single chlorine substitution.
3-(3,4-Dimethylbenzenesulfonyl)-2H-chromen-2-one: Similar structure with methyl groups instead of chlorine.
3-(3,4-Difluorobenzenesulfonyl)-2H-chromen-2-one: Fluorine substitutions instead of chlorine.
Uniqueness
3-(3,4-Dichlorobenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H8Cl2O4S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C15H8Cl2O4S/c16-11-6-5-10(8-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H |
InChI Key |
ISTWXQSAGUFILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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